8-Chloropyrido[3,4-d]pyrimidine
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Overview
Description
8-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-chloropyridine with formamide under reflux conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted pyridopyrimidines, such as 8-aminopyrido[3,4-d]pyrimidine.
Oxidation Reactions: The major products are N-oxides of pyridopyrimidines.
Scientific Research Applications
8-Chloropyrido[3,4-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of histone lysine demethylases by binding to the active site of the enzyme and blocking its activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications . The compound may also interact with other molecular pathways, depending on its specific structural modifications .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison: 8-Chloropyrido[3,4-d]pyrimidine is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. Compared to other pyridopyrimidines, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C7H4ClN3 |
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Molecular Weight |
165.58 g/mol |
IUPAC Name |
8-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-10-7)3-9-4-11-6/h1-4H |
InChI Key |
QMNAABQIMMBDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=NC=C21)Cl |
Origin of Product |
United States |
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